molecular formula C13H13F3N2O2 B2660640 N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide CAS No. 1333732-98-1

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide

カタログ番号 B2660640
CAS番号: 1333732-98-1
分子量: 286.254
InChIキー: XFVCRPQTSQCCCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission and potential therapeutic benefits.

作用機序

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide acts as a competitive inhibitor of GABA-AT, binding to the active site of the enzyme and preventing it from breaking down GABA. This leads to an increase in GABA levels and enhanced GABAergic neurotransmission. The exact mechanism of action of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide is still being studied, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been shown to have a range of biochemical and physiological effects in animal models. These include increased GABA levels, enhanced GABAergic neurotransmission, reduced glutamate levels, and increased levels of various neurotrophic factors. N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects.

実験室実験の利点と制限

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA-AT and does not affect other enzymes or neurotransmitter systems. It has also been shown to have good bioavailability and pharmacokinetic properties. However, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has some limitations, including its potential toxicity and limited solubility in water.

将来の方向性

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide to improve yields and purity. Moreover, further studies are needed to investigate the long-term safety and efficacy of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide in human subjects. Finally, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide could also be studied for its potential therapeutic applications in other disorders, such as addiction and neurodegenerative diseases.

合成法

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis method of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied and optimized to achieve high yields and purity. The detailed synthesis method is beyond the scope of this paper.

科学的研究の応用

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide can enhance GABAergic neurotransmission and reduce seizures in animal models of epilepsy. Moreover, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of anxiety and depression.

特性

IUPAC Name

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-18(9-8-17)12(19)7-6-10-4-2-3-5-11(10)20-13(14,15)16/h2-5H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVCRPQTSQCCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CCC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。